molecular formula C15H13NO B074426 2-(P-Tolyl)isoindolin-1-one CAS No. 4778-84-1

2-(P-Tolyl)isoindolin-1-one

Cat. No.: B074426
CAS No.: 4778-84-1
M. Wt: 223.27 g/mol
InChI Key: WLFCMWZKAJJZMR-UHFFFAOYSA-N
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Description

2-(P-Tolyl)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their diverse biological activities and are often found in natural products and pharmaceutical molecules. The presence of the isoindolinone core in various bioactive molecules makes it an interesting subject for scientific research.

Mechanism of Action

Target of Action

The primary target of 2-(4-Methylphenyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

2-(4-Methylphenyl)isoindolin-1-one interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound’s interaction with CDK7 has been studied using molecular docking, molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) .

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle regulation. By inhibiting CDK7, it disrupts the normal cell cycle, which can lead to the inhibition of cancer cell proliferation .

Pharmacokinetics

The pharmacokinetics of 2-(4-Methylphenyl)isoindolin-1-one, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impact its bioavailability. The compound has been found to exhibit superior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted .

Result of Action

The molecular and cellular effects of 2-(4-Methylphenyl)isoindolin-1-one’s action include the inhibition of CDK7, disruption of the cell cycle, and potential anti-cancer effects . The results indicate that isoindolin-1-one moieties are good candidates for anti-cancer action and could serve as effective CDK7 inhibitors .

Biochemical Analysis

Biochemical Properties

2-(4-Methylphenyl)isoindolin-1-one has been found to interact with various enzymes and proteins. For instance, it has been suggested that isoindolin-1-one moieties could serve as effective inhibitors of Cyclin-dependent kinase (CDK7), a key enzyme involved in cell cycle regulation . The compound shows high binding affinity with active amino acid residues of CDK7, indicating a potential role in biochemical reactions .

Cellular Effects

The effects of 2-(4-Methylphenyl)isoindolin-1-one on cellular processes are primarily related to its potential inhibitory action on CDK7 . By inhibiting this enzyme, the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(4-Methylphenyl)isoindolin-1-one is thought to involve binding interactions with biomolecules, such as CDK7 . This binding could lead to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Related isoindolin-1-one compounds have shown significant anti-tobacco mosaic virus (anti-TMV) activities at certain concentrations .

Metabolic Pathways

Isoindolin-1-ones have been isolated from Nicotiana tabacum, a plant known for its complex alkaloid metabolic pathways .

Transport and Distribution

Its potential interaction with CDK7 suggests it may be transported to areas of the cell where this enzyme is active .

Subcellular Localization

Given its potential interaction with CDK7, it may be localized to areas of the cell where this enzyme is active .

Chemical Reactions Analysis

Types of Reactions: 2-(P-Tolyl)isoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Uniqueness: 2-(P-Tolyl)isoindolin-1-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-methylphenyl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFCMWZKAJJZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385470
Record name 2-(4-methylphenyl)isoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201279
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4778-84-1
Record name 2-(4-methylphenyl)isoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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